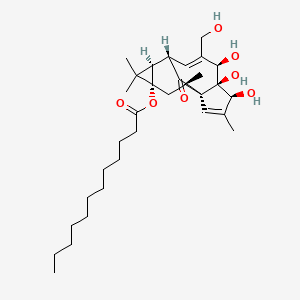

13-Oxyingenol-13-dodecanoate

Beschreibung

Eigenschaften

IUPAC Name |

[(1S,4S,5R,6R,9S,10R,12S,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23+,25-,26+,27-,30+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZDDYPHEHMXLF-YFQQJSGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@@H]([C@@H]1C2(C)C)C4=O)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 13-Oxyingenol-13-dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Oxyingenol-13-dodecanoate (13-OD) is an ingenane-type diterpenoid derived from Euphorbia kansui. Emerging research has highlighted its potent cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC). Its mechanism of action is multifaceted, extending beyond the traditional understanding of ingenol esters as solely Protein Kinase C (PKC) activators. This document provides a comprehensive overview of the current understanding of 13-OD's mechanism of action, focusing on its direct molecular targets, downstream signaling pathways, and the cellular processes it modulates. Quantitative data on its cytotoxic effects are presented, along with detailed experimental protocols for key assays used to elucidate its functional mechanisms.

Core Mechanisms of Action

The mechanism of action of this compound is complex, involving the direct targeting of multiple proteins, leading to the induction of several cell death pathways. While ingenol esters are well-known activators of Protein Kinase C (PKC), recent studies have identified additional direct targets for 13-OD, namely Transmembrane BAX inhibitor motif-containing 6 (TMBIM6) and Unc-51 like autophagy activating kinase 1 (ULK1) . The engagement of these targets culminates in a cascade of cellular events, including apoptosis, mitophagy, and ferroptosis.

Direct Molecular Targets

-

Protein Kinase C (PKC): As a member of the ingenol ester family, 13-OD is presumed to activate PKC isoforms. PKC activation is a critical step in various signaling pathways that control cell proliferation, differentiation, and apoptosis.

-

TMBIM6: Identified as a crucial cellular target of 13-OD, TMBIM6 is an anti-apoptotic protein located in the endoplasmic reticulum and mitochondria. By modulating the function of TMBIM6, 13-OD affects Ca²⁺ homeostasis, leading to mitochondrial Ca²⁺ overload and depolarization of the mitochondrial membrane potential.[1]

-

ULK1: 13-OD has been shown to target ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[2] By modulating ULK1, 13-OD can induce cellular autophagy and mitochondrial dysfunction.[3]

Induced Cellular Processes

The interaction of 13-OD with its molecular targets triggers a series of downstream events, leading to cancer cell death through multiple mechanisms:

-

Apoptosis: 13-OD induces apoptosis in NSCLC cells, a process characterized by programmed cell death. This is associated with an increased expression of the pro-apoptotic protein BAX and a suppressed expression of the anti-apoptotic protein BCL-2.[3]

-

Mitophagy: By targeting TMBIM6 and causing mitochondrial dysfunction, 13-OD induces mitophagy, the selective degradation of mitochondria by autophagy.[1]

-

Ferroptosis: 13-OD and its derivatives have been shown to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.

-

Autophagy: Through its interaction with ULK1, 13-OD induces a concentration-dependent increase in autophagy in A549 and H460 NSCLC cells.

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound.

Table 1: Cytotoxicity of this compound in Human Lung Cells (72-hour treatment)

| Cell Line | Cell Type | Concentration Range (µM) | Effect |

| A549 | Non-Small Cell Lung Cancer | 3.125 - 50 | Significant reduction in cell proliferation |

| H460 | Non-Small Cell Lung Cancer | 3.125 - 50 | Significant reduction in cell proliferation |

| BEAS-2B | Normal Human Lung Epithelial | 3.125 - 50 | Significant reduction in cell proliferation |

Table 2: Induction of Autophagy by this compound in NSCLC Cells (72-hour treatment)

| Cell Line | Concentration Range (µM) | Effect |

| A549 | 5, 10, 20 | Concentration-dependent induction of autophagy |

| H460 | 5, 10, 20 | Concentration-dependent induction of autophagy |

Note: Specific IC50 values for this compound and binding affinities (Ki, Kd) for its direct targets are not yet available in the public domain.

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate NSCLC cells (e.g., A549, H460) and normal lung epithelial cells (e.g., BEAS-2B) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 3.125, 6.25, 12.5, 25, 50 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

-

Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the target protein (e.g., TMBIM6, ULK1) by Western blotting.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Mitophagy Detection (mt-Keima Assay)

This protocol utilizes a pH-sensitive fluorescent protein, mt-Keima, to monitor mitophagy.

-

Transfection: Transfect cells with a plasmid encoding mt-Keima, which localizes to the mitochondrial matrix.

-

Compound Treatment: Treat the transfected cells with this compound.

-

Fluorescence Microscopy/Flow Cytometry: Image the cells using a fluorescence microscope or analyze by flow cytometry. In the neutral pH of the mitochondria, mt-Keima is excited at ~440 nm. When mitochondria are engulfed by lysosomes (mitophagy), the acidic environment (pH ~4.5) shifts the excitation peak to ~586 nm.

-

Data Analysis: An increase in the ratio of the 586 nm to 440 nm excitation signal indicates an increase in mitophagy.

Ferroptosis Assay

This protocol assesses the induction of ferroptosis through the detection of lipid peroxidation.

-

Cell Treatment: Treat cells with this compound, with and without a ferroptosis inhibitor (e.g., ferrostatin-1).

-

Lipid Peroxidation Staining: Stain the cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591).

-

Flow Cytometry/Fluorescence Microscopy: Analyze the cells by flow cytometry or fluorescence microscopy. Oxidation of the dye results in a shift in its fluorescence emission.

-

Data Analysis: An increase in the oxidized form of the dye, which is preventable by a ferroptosis inhibitor, indicates the induction of ferroptosis.

Conclusion

This compound is a promising anti-cancer agent with a complex and multifaceted mechanism of action. It moves beyond the established role of ingenol esters as PKC activators, demonstrating direct interactions with TMBIM6 and ULK1. This multi-targeted approach leads to the induction of apoptosis, mitophagy, and ferroptosis in cancer cells. Further research is warranted to determine the specific binding affinities of 13-OD to its targets and to fully elucidate the interplay between the signaling pathways it modulates. The detailed experimental protocols provided herein offer a robust framework for future investigations into this and other novel therapeutic compounds.

References

- 1. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

13-Oxyingenol-13-dodecanoate: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Oxyingenol-13-dodecanoate (13-OD) is an ingenane diterpenoid ester that has garnered significant interest for its potent anti-tumor properties. This technical guide provides an in-depth overview of the biological activity of 13-OD, focusing on its mechanisms of action, molecular targets, and cytotoxic effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted approach, primarily targeting key cellular pathways involved in cell survival, proliferation, and death. Recent studies have elucidated its role in inducing cytotoxicity in cancer cells, particularly non-small cell lung cancer (NSCLC), through the modulation of specific protein targets and the induction of distinct cell death mechanisms.

Targeting of TMBIM6, Mitophagy, and Ferroptosis

A pivotal mechanism of 13-OD involves the targeting of Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6).[1] This interaction disrupts calcium homeostasis, leading to mitochondrial calcium overload and depolarization of the mitochondrial membrane.[1] Consequently, this triggers two forms of programmed cell death: mitophagy, the selective degradation of mitochondria by autophagy, and ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[1] Several derivatives of 13-OD have demonstrated the ability to induce these processes.[1]

Inhibition of ULK1 and Induction of Apoptosis

Another key molecular target of this compound is the Unc-51 Like Autophagy Activating Kinase 1 (ULK1).[2] ULK1 is a serine/threonine kinase that plays a central role in the initiation of autophagy. By inhibiting ULK1, 13-OD disrupts the autophagy process, which can be a pro-survival mechanism for cancer cells. Inhibition of ULK1 by 13-OD has been shown to cause mitochondrial dysfunction and induce apoptosis in NSCLC cells.

Quantitative Biological Activity Data

Recent research has highlighted the significant cytotoxic potential of this compound and its derivatives against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells. While specific IC50 values for the parent compound, 13-OD, were not available in the reviewed literature, studies have consistently reported its potent cytotoxic effects.

Note on Data Availability: Despite extensive searches of publicly available literature, the full-text articles containing specific quantitative data (e.g., IC50 values) for this compound were not accessible. The following table summarizes the qualitative findings and highlights the need for further public dissemination of quantitative results to aid in research and development.

| Compound/Derivative | Cell Line(s) | Reported Activity | Reference |

| This compound (13-OD) & derivatives | NSCLC cells | Superior cytotoxic potencies than oxaliplatin | |

| This compound (13-OD) | A549 and H460 (NSCLC) | Effectively inhibited cell proliferation and colony formation | |

| This compound (13-OD) | BEAS-2B (normal human lung epithelial) | Less toxicity compared to NSCLC cells |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to elucidate the biological activity of this compound.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: To assess the cytotoxic effects of 13-OD, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized.

-

Protocol:

-

Seed cancer cells (e.g., A549, H460) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 13-OD for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

-

Target Engagement Assays

-

Cellular Thermal Shift Assay (CETSA): CETSA is employed to confirm the direct binding of 13-OD to its intracellular targets, such as TMBIM6 and ULK1.

-

Protocol:

-

Treat intact cells with 13-OD or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

-

A shift in the melting curve of the target protein in the presence of 13-OD indicates direct binding.

-

-

-

Pull-Down Assay: This assay is used to identify and confirm protein-protein interactions and the binding of 13-OD to its targets.

-

Protocol:

-

Immobilize a "bait" protein (e.g., a tagged version of TMBIM6 or ULK1) on affinity beads.

-

Incubate the beads with cell lysate containing potential "prey" proteins in the presence or absence of 13-OD.

-

Wash the beads to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting to identify interacting partners.

-

-

Assays for Mitophagy and Ferroptosis

-

Mitophagy Detection:

-

Fluorescence Microscopy: Utilize mitophagy reporters such as mito-Keima, a pH-sensitive fluorescent protein that shifts its fluorescence upon delivery to the acidic environment of the lysosome.

-

Western Blotting: Monitor the degradation of mitochondrial proteins (e.g., TOM20, COX IV) as an indicator of mitophagy.

-

-

Ferroptosis Detection:

-

Lipid Peroxidation Assays: Measure the accumulation of lipid reactive oxygen species (ROS) using fluorescent probes like C11-BODIPY.

-

Iron Assays: Detect intracellular iron levels using iron-sensitive dyes.

-

Glutathione (GSH) Measurement: Quantify the depletion of GSH, a key event in ferroptosis.

-

Conclusion

This compound is a promising anti-tumor agent with a unique multi-target mechanism of action. Its ability to induce mitophagy and ferroptosis by targeting TMBIM6, and to promote apoptosis via ULK1 inhibition, makes it a compelling candidate for further investigation, particularly for the treatment of non-small cell lung cancer. The elucidation of its detailed quantitative activity and the optimization of its derivatives are critical next steps in its development as a potential therapeutic. This guide provides a foundational understanding of its biological activity to support these future research endeavors.

References

- 1. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

13-Oxyingenol-13-dodecanoate: A Technical Guide to its Core Biological Activities

Abstract

13-Oxyingenol-13-dodecanoate is a diterpenoid compound belonging to the ingenane family, naturally occurring in plants of the Euphorbia genus. Initially recognized for its antinematodal and antiviral properties, recent research has pivoted towards its significant potential as an anti-cancer agent, particularly in the context of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of this compound, with a primary focus on its dual mechanisms of action against cancer cells, involving the induction of mitophagy, ferroptosis, and apoptosis through the targeting of TMBIM6 and ULK1. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidation of its chemical properties, biological activities, and the experimental methodologies used in its characterization.

Chemical and Physical Properties

This compound, also referred to as Dodecanoic Acid Ingenol Ester, is a derivative of Ingenol.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 54706-70-6[2] |

| Molecular Formula | C₃₂H₅₀O₇[2] |

| Molecular Weight | 546.74 g/mol [2] |

| Alternate Names | Dodecanoic Acid Ingenol Ester, 13-O-Dodecanoylingenol |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

Recent studies have highlighted the potent cytotoxic effects of this compound against non-small cell lung cancer (NSCLC) cells. Its anti-cancer activity is attributed to two primary mechanisms: the induction of mitophagy and ferroptosis via targeting TMBIM6, and the inhibition of autophagy leading to apoptosis by targeting ULK1.

One of the key mechanisms of this compound involves the targeting of the Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6) protein. This interaction disrupts calcium homeostasis, leading to mitochondrial calcium overload and depolarization of the mitochondrial membrane potential. These events trigger two distinct forms of programmed cell death: mitophagy, the selective degradation of mitochondria by autophagy, and ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. A number of derivatives of this compound have been synthesized and have shown potent cytotoxic activity against NSCLC cells.

A second, potentially complementary, mechanism of action for this compound in NSCLC cells is the targeting of Unc-51 Like Autophagy Activating Kinase 1 (ULK1). ULK1 is a critical initiator of autophagy, and its inhibition by this compound disrupts this process. This leads to mitochondrial dysfunction and ultimately triggers apoptosis, a form of programmed cell death. Transcriptomic analysis has revealed that the differential genes affected by this compound are primarily enriched in the mTOR and AMPK signaling pathways, which are known regulators of autophagy.

While several studies report the potent cytotoxic effects of this compound and its derivatives, specific IC50 values are not consistently provided in the initial search results. One study noted that some derivatives exhibited superior cytotoxic potencies against non-small cell lung cancer cells than the standard chemotherapy drug, oxaliplatin. Another study confirmed that this compound effectively inhibited the proliferation and colony formation of A549 and H460 NSCLC cell lines, with lower toxicity in normal human lung epithelial BEAS-2B cells.

Antiviral Activity

This compound has been identified as an anti-HIV diterpenoid. It has been shown to inhibit the replication of HIV-1 in infected MT-4 cells with an EC50 of 33.7 nM.

Antinematodal Activity

This compound has also demonstrated antinematodal activity against the plant pathogenic nematode Bursaphelenchus xylophilus in a Botrytis cinerea-based bioassay, with a minimum effective dose (MED) of 2.5 µ g/cotton ball.

Experimental Protocols

The characterization of this compound's biological activities involves a range of standard and specialized molecular and cellular biology techniques.

Synthesis of this compound and its Derivatives

This compound can be prepared by a standard chemical transformation from an extract of Euphorbia kansui. The total synthesis of (-)-13-oxyingenol and its natural derivatives has also been achieved, with key steps including a ring-closing olefin metathesis and a Mislow-Evans-type-sigmatropic rearrangement. Further derivatization can be carried out to explore structure-activity relationships.

Target Identification and Validation

-

Affinity-Based Protein Profiling (ABPP): This technique is used to identify the cellular targets of a compound. In the case of this compound, ABPP was used to identify TMBIM6 as a crucial cellular target.

-

Cellular Thermal Shift Assay (CETSA): CETSA is employed to confirm the engagement of a compound with its target protein in a cellular context. This method was used to validate the interaction between this compound and both TMBIM6 and ULK1.

-

Pull-down Assays, siRNA Interference, and Biolayer Interferometry (BLI): These are additional methods used to verify the interaction between the compound and its target protein and to understand the functional consequences of this interaction.

Cellular Assays for Mechanism of Action

-

Cell Viability and Proliferation Assays: Standard assays such as MTT or colony formation assays are used to quantify the cytotoxic effects of this compound on cancer cell lines.

-

Western Blot Analysis: This technique is used to measure the levels of specific proteins involved in the signaling pathways of interest, such as TMBIM6, ULK1, and markers of apoptosis and autophagy.

-

Mitochondrial Function Assays: To assess mitochondrial health, assays measuring mitochondrial membrane potential and mitochondrial calcium levels are utilized.

-

Autophagy and Mitophagy Flux Assays: These assays, often involving fluorescent reporters like LC3, are used to monitor the induction and progression of autophagy and mitophagy. The use of autophagy inhibitors like bafilomycin A1 can help to elucidate the role of autophagy in the observed cellular effects.

-

Ferroptosis Assays: The induction of ferroptosis can be confirmed by measuring lipid peroxidation and cellular iron levels.

Conclusion and Future Perspectives

This compound is an ingenane diterpenoid with a multifaceted pharmacological profile. While it exhibits antinematodal and antiviral activities, its most promising therapeutic potential currently lies in oncology. The dual mechanisms of inducing cancer cell death through distinct pathways involving TMBIM6 and ULK1 make it an attractive candidate for further development as an anti-cancer therapeutic.

Future research should focus on several key areas. Firstly, a more detailed elucidation of the signaling cascades downstream of TMBIM6 and ULK1 inhibition is necessary. Secondly, comprehensive preclinical studies, including in vivo efficacy and toxicity assessments in animal models, are required to validate its therapeutic potential. Finally, further structure-activity relationship studies to optimize the potency and selectivity of this compound derivatives could lead to the development of a novel class of anti-cancer drugs. The absence of reported clinical trials to date underscores the early stage of this compound's development and the significant research still required to translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide to 13-Oxyingenol-13-dodecanoate

CAS Number: 54706-70-6

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

13-Oxyingenol-13-dodecanoate is a naturally occurring ingenane diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia kansui. This compound has recently emerged as a molecule of significant interest in oncological research, particularly for its cytotoxic effects against non-small cell lung cancer (NSCLC). Emerging evidence indicates a multi-faceted mechanism of action involving the induction of several programmed cell death pathways, including apoptosis, autophagy, mitophagy, and ferroptosis. Key molecular targets identified to date include Unc-51 like autophagy activating kinase 1 (ULK1) and Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6). This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activities, and detailed experimental protocols for its study.

Physicochemical Properties

This compound, also known as Dodecanoic Acid Ingenol Ester, is a diterpene ester.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 54706-70-6 | [1] |

| Molecular Formula | C₃₂H₅₀O₇ | [1] |

| Molecular Weight | 546.74 g/mol | [1] |

| Alternate Names | Dodecanoic Acid Ingenol Ester; 10aH-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecene Dodecanoic Acid Deriv. | [1] |

| Storage Conditions | Store at -20°C for long-term stability. |

Biological Activity and Quantitative Data

This compound (13-OD) has demonstrated potent cytotoxic activity against various cancer cell lines, with a notable efficacy in NSCLC models. The compound's anti-proliferative effects are dose-dependent.

| Cell Line | Assay | IC₅₀ / EC₅₀ | Incubation Time | Reference |

| A549 (NSCLC) | CCK8 | 8.673 µM | 24 hours | |

| NCI-H460 (NSCLC) | CCK8 | 7 µM | 24-72 hours | |

| HepG2 (Hepatocellular Carcinoma) | CCK8 | 5.3 µM | 24-72 hours | |

| HIV-1 | Anti-HIV-1 Assay | 33.7 nM | Not Specified |

Mechanism of Action

Recent studies have elucidated two primary signaling pathways through which this compound exerts its anti-cancer effects. These pathways converge on the induction of mitochondrial dysfunction and regulated cell death.

ULK1-Mediated Autophagy and Apoptosis

This compound has been shown to target ULK1, a serine/threonine kinase crucial for the initiation of autophagy. By modulating the ULK1 pathway, the compound induces significant autophagy in NSCLC cells, evidenced by the upregulation of ATG5 and the conversion of LC3-I to LC3-II. This process is linked to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. Concurrently, 13-OD promotes apoptosis by increasing the expression of the pro-apoptotic protein BAX while suppressing the anti-apoptotic protein BCL-2. The interplay between these pathways suggests a complex mechanism where autophagy may contribute to or precede apoptotic cell death.

TMBIM6-Mediated Mitophagy and Ferroptosis

A parallel mechanism involves the targeting of TMBIM6, a protein that regulates calcium homeostasis and is implicated in cell death pathways. By modulating TMBIM6 function, this compound induces mitochondrial calcium overload and depolarization of the mitochondrial membrane potential. This disruption triggers two distinct cell death programs: mitophagy, the selective degradation of mitochondria by autophagy, and ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.

Experimental Protocols

Extraction and Isolation from Euphorbia kansui

The following is a generalized protocol based on methods for isolating ingenol esters from Euphorbia species. Specific yields and purities will vary.

-

Extraction:

-

Air-dried and pulverized roots of E. kansui are refluxed with a suitable solvent such as dichloromethane or extracted with acetone at an elevated temperature (e.g., 60°C).

-

The resulting crude extract is filtered and concentrated under reduced pressure.

-

-

Fractionation:

-

The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

-

Purification:

-

Active fractions are further purified using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile-water.

-

Fractions corresponding to this compound are collected and the solvent is evaporated.

-

-

Characterization:

-

The structure and purity of the isolated compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

-

Cell Seeding:

-

Seed cells (e.g., A549, NCI-H460) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker for 10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Conclusion and Future Directions

This compound is a promising natural product with potent anti-cancer activity, particularly against NSCLC. Its ability to induce multiple forms of regulated cell death through distinct signaling pathways makes it an attractive candidate for further preclinical and clinical investigation. Future research should focus on optimizing its synthesis, exploring its efficacy in in vivo models for a broader range of cancers, and further elucidating the intricate crosstalk between the ULK1 and TMBIM6-mediated cell death pathways. The development of more potent and selective derivatives also represents a valuable avenue for drug discovery efforts.

References

In-Depth Technical Guide: 13-Oxyingenol-13-dodecanoate from Euphorbia kansui

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Oxyingenol-13-dodecanoate, a diterpenoid compound found in the traditional Chinese medicinal plant Euphorbia kansui, is emerging as a molecule of significant interest in oncological research. This technical guide provides a comprehensive overview of its extraction, biological activities, and mechanisms of action, with a focus on its potential as an anti-cancer agent. This document details the methodologies for its isolation, summarizes its cytotoxic effects on various cancer cell lines, and elucidates its known signaling pathways, including the induction of mitophagy and ferroptosis through modulation of the TMBIM6 protein. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Euphorbia kansui has a long history of use in traditional Chinese medicine for treating conditions such as edema and ascites.[1] Modern phytochemical investigations have revealed that its potent biological effects are largely attributable to a diverse array of diterpenoids, particularly those with ingenane and jatrophane skeletons.[1][2][3] Among these, this compound (13-OD) has garnered attention for its cytotoxic properties against cancer cells. This guide synthesizes the current knowledge on 13-OD, providing detailed experimental protocols, quantitative data, and insights into its molecular mechanisms to facilitate further research and development.

Extraction and Isolation

While this compound is a naturally occurring compound in Euphorbia kansui, a common laboratory method for obtaining the pure substance involves a semi-synthetic approach starting from a crude extract. This method utilizes a deacylation of the ingenol esters present in the extract, followed by purification of the ingenol core and subsequent re-esterification to yield this compound.

A more direct, though less commonly detailed, approach is the bioassay-guided isolation of the naturally occurring compound. This process involves a systematic fractionation of the plant extract, with each fraction being tested for its biological activity (e.g., cytotoxicity) to guide the purification of the active constituent.

General Protocol for Bioassay-Guided Isolation of Diterpenoids from Euphorbia kansui

The following protocol outlines a general strategy for the isolation of ingenol-type diterpenoids from the roots of Euphorbia kansui, which can be adapted to specifically target this compound.

Experimental Protocol:

-

Extraction:

-

The dried and powdered roots of Euphorbia kansui (2.0 kg) are extracted with 95% ethanol or chloroform (15 L) by refluxing at 60°C for 1-2 hours. This process is typically repeated multiple times to ensure exhaustive extraction.[4]

-

The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The resulting fractions are concentrated, and their cytotoxicity is evaluated to identify the most active fraction, which is often the ethyl acetate fraction for ingenol esters.

-

-

Chromatographic Separation:

-

The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Cytotoxicity assays are performed on the combined fractions to identify those with the highest activity.

-

-

Further Purification:

-

The most active fractions are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a C18 column.

-

The purity of the isolated compounds is assessed by analytical HPLC, and their structures are elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

dot

References

- 1. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to 13-Oxyingenol-13-dodecanoate-Induced Mitophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Oxyingenol-13-dodecanoate (13-OD) is an ingenol diterpenoid that has demonstrated potent anti-tumor activities, particularly against non-small cell lung cancer (NSCLC). Recent studies have elucidated a novel mechanism of action for 13-OD and its derivatives, involving the induction of two critical cellular processes: mitophagy and ferroptosis. This technical guide provides a comprehensive overview of the core mechanisms underlying 13-OD-induced mitophagy, with a focus on its molecular target and the subsequent signaling cascade. Detailed experimental protocols for key assays used to investigate these phenomena are provided, along with a structured presentation of the signaling pathway. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development who are interested in the therapeutic potential of targeting mitochondrial quality control pathways.

Introduction to this compound and Mitophagy

This compound is a semi-synthetic derivative of ingenol, a diterpenoid found in plants of the Euphorbia genus. Ingenol esters are known for their wide range of biological activities, including potent activation of Protein Kinase C (PKC). However, recent research has unveiled a PKC-independent mechanism of action for 13-OD in the context of cancer therapy.

Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria. This process is crucial for maintaining mitochondrial homeostasis, preventing the accumulation of reactive oxygen species (ROS), and regulating cell death pathways. Dysfunctional mitophagy is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The induction of mitophagy has emerged as a promising therapeutic strategy to eliminate cancer cells, which often exhibit altered mitochondrial metabolism.

The Core Mechanism: Targeting TMBIM6 to Induce Mitophagy

The primary molecular target of this compound in the induction of mitophagy has been identified as Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6)[1]. TMBIM6 is a protein primarily localized to the endoplasmic reticulum and mitochondria-associated membranes, where it functions as a negative regulator of apoptosis and an ion channel that modulates calcium homeostasis.

The proposed signaling pathway for 13-OD-induced mitophagy is as follows:

-

Direct Binding to TMBIM6: 13-OD directly binds to and modulates the function of the TMBIM6 protein[1].

-

Disruption of Calcium Homeostasis: This interaction disrupts the normal function of TMBIM6, leading to an uncontrolled release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm and subsequently into the mitochondria[1].

-

Mitochondrial Calcium Overload: The excessive influx of Ca2+ into the mitochondria results in mitochondrial calcium overload[1].

-

Mitochondrial Membrane Depolarization: The calcium overload leads to the dissipation of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction[1].

-

Initiation of Mitophagy and Ferroptosis: The depolarized and damaged mitochondria are then targeted for removal through the mitophagy pathway. Concurrently, the mitochondrial dysfunction and lipid peroxidation contribute to the induction of ferroptosis, a form of iron-dependent regulated cell death.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling cascade of 13-OD-induced mitophagy and a general workflow for its investigation.

Quantitative Data Summary

Quantitative data from the primary study "13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents" is not publicly available in its entirety. The following tables are representative templates that would be populated with such data.

Table 1: Cytotoxicity of this compound and its Derivatives in NSCLC Cell Lines

| Compound | Cell Line | IC50 (µM) |

| 13-OD | A549 | Data not available |

| 13-OD | H1299 | Data not available |

| Derivative B6 | A549 | Data not available |

| Derivative A2 | H1299 | Data not available |

| Oxaliplatin | A549 | Data not available |

Table 2: Quantification of Mitophagy Markers

| Treatment | Cell Line | LC3-II/LC3-I Ratio (Fold Change) | p62/SQSTM1 Levels (Fold Change) |

| Control | A549 | 1.0 | 1.0 |

| 13-OD (IC50) | A549 | Data not available | Data not available |

| 13-OD + TMBIM6 siRNA | A549 | Data not available | Data not available |

Table 3: Mitochondrial Function Parameters

| Treatment | Cell Line | Mitochondrial Ca2+ (RFU) | Mitochondrial Membrane Potential (% of Control) |

| Control | A549 | Data not available | 100% |

| 13-OD (IC50) | A549 | Data not available | Data not available |

Detailed Experimental Protocols

The following are standardized protocols for the key experiments used to elucidate the mechanism of 13-OD-induced mitophagy.

Target Identification and Validation

This assay is used to identify proteins that directly bind to 13-OD.

Materials:

-

Streptavidin-conjugated magnetic beads

-

Biotinylated 13-OD probe

-

NSCLC cell lysate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies for downstream analysis

Protocol:

-

Probe Immobilization: Incubate the streptavidin-conjugated magnetic beads with the biotinylated 13-OD probe for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Washing: Wash the beads three times with wash buffer to remove any unbound probe.

-

Lysate Incubation: Incubate the beads with the immobilized probe with NSCLC cell lysate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively (at least five times) with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by adding elution buffer and heating at 95°C for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with an antibody against the candidate target protein (TMBIM6). For unbiased target identification, the eluted proteins can be identified by mass spectrometry.

CETSA is used to confirm the direct binding of 13-OD to its target protein in a cellular context.

Materials:

-

NSCLC cells

-

13-OD

-

PBS

-

Liquid nitrogen

-

PCR tubes

-

Thermocycler

-

Lysis buffer with protease and phosphatase inhibitors

-

Western blot apparatus

-

Antibody against TMBIM6

Protocol:

-

Cell Treatment: Treat NSCLC cells with 13-OD or vehicle control for a specified time.

-

Harvesting: Harvest the cells and resuspend them in PBS.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.

-

Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

-

Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble TMBIM6 by Western blotting. A shift in the melting curve to a higher temperature in the presence of 13-OD indicates target engagement.

BLI is used to measure the binding affinity and kinetics between 13-OD and its target protein in real-time.

Materials:

-

BLI instrument (e.g., Octet system)

-

Streptavidin biosensors

-

Biotinylated 13-OD

-

Purified recombinant TMBIM6 protein

-

Assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

Protocol:

-

Baseline: Equilibrate the streptavidin biosensors in the assay buffer to establish a stable baseline.

-

Loading: Immobilize the biotinylated 13-OD onto the surface of the biosensors.

-

Association: Move the biosensors into wells containing different concentrations of purified TMBIM6 protein and measure the binding (association) in real-time.

-

Dissociation: Transfer the biosensors back to the assay buffer and measure the unbinding (dissociation) of the TMBIM6 protein.

-

Data Analysis: Analyze the binding curves to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

siRNA-mediated knockdown of the target protein is used to confirm its role in 13-OD-induced mitophagy.

Materials:

-

siRNA targeting TMBIM6 and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM reduced-serum medium

-

NSCLC cells

Protocol:

-

Cell Seeding: Seed NSCLC cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.

-

siRNA-Lipid Complex Formation: Dilute the siRNA and the transfection reagent separately in Opti-MEM. Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

-

Target Knockdown Verification: Verify the knockdown of TMBIM6 expression by Western blotting or qRT-PCR.

-

Functional Assays: Treat the transfected cells with 13-OD and assess for mitophagy induction and cell viability to determine if the knockdown of TMBIM6 rescues the cells from the effects of 13-OD.

Assessment of Mitophagy

Protocol:

-

Cell Treatment and Lysis: Treat cells with 13-OD and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of mitophagy induction.

mt-Keima is a pH-sensitive fluorescent protein that is targeted to the mitochondria. It exhibits a shift in its fluorescence emission spectrum from green to red upon delivery to the acidic environment of the lysosome, allowing for the visualization of mitolysosomes.

Protocol:

-

Transfection: Transfect NSCLC cells with a plasmid encoding mt-Keima.

-

Cell Treatment: Treat the transfected cells with 13-OD.

-

Imaging: Visualize the cells using a fluorescence microscope with dual-excitation capabilities (e.g., 440 nm for the neutral form and 586 nm for the acidic form). An increase in the red fluorescent signal indicates the fusion of mitochondria with lysosomes.

Conclusion

This compound represents a promising class of anti-cancer agents with a unique mechanism of action that involves the induction of mitophagy and ferroptosis through the direct targeting of TMBIM6. The disruption of mitochondrial calcium homeostasis and subsequent mitochondrial depolarization are key events in this process. The experimental protocols detailed in this guide provide a robust framework for the investigation of 13-OD and other compounds that modulate mitochondrial quality control pathways. Further research into the therapeutic potential of targeting TMBIM6 is warranted and may lead to the development of novel and effective cancer therapies.

References

The Role of 13-Oxyingenol-13-dodecanoate in Ferroptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Oxyingenol-13-dodecanoate (13-OD), a derivative of the ingenol class of diterpenoids, has emerged as a promising anti-cancer agent, particularly in the context of non-small cell lung cancer (NSCLC). Recent studies have elucidated its mechanism of action, highlighting the induction of ferroptosis, a form of iron-dependent regulated cell death, as a key pathway. This technical guide provides a comprehensive overview of the core findings related to 13-OD and ferroptosis, including quantitative data, detailed experimental protocols, and a visualization of the involved signaling pathways.

Core Mechanism: Targeting TMBIM6 to Induce Mitophagy and Ferroptosis

The primary mechanism by which this compound and its derivatives induce cell death in NSCLC cells is through the modulation of Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6).[1] By targeting TMBIM6, 13-OD affects its function in regulating calcium ion (Ca2+) release, leading to a cascade of events culminating in both mitophagy and ferroptosis.[1] This process involves a mitochondrial Ca2+ overload and subsequent depolarization of the mitochondrial membrane.[1]

Another identified target of 13-OD in NSCLC cells is Unc-51 Like Autophagy Activating Kinase 1 (ULK1), a crucial regulator of autophagy.[2][3] Treatment with 13-OD leads to mitochondrial dysfunction and apoptosis, a process that can be linked to the broader cellular stress response that includes ferroptosis.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound and its effects on NSCLC cell lines.

Table 1: Cytotoxicity of this compound in NSCLC Cell Lines

| Cell Line | IC50 Value (72h) |

| NCI-H460 | 7 µM |

| A549 | Data not available |

Table 2: Experimental Concentrations of this compound in In Vitro Studies

| Assay | Cell Lines | Concentration Range | Incubation Time |

| Cell Proliferation | A549, NCI-H460 | 3.125 - 50 µM | 72 hours |

| Apoptosis Marker (BAX/BCL-2) Analysis | A549, NCI-H460 | 5 - 20 µM | 72 hours |

| Mitochondrial Membrane Potential | A549, NCI-H460 | 5 - 20 µM | 72 hours |

| Autophagy Marker (ATG5, p62, LC3) Analysis | A549, NCI-H460 | 5 - 20 µM | 72 hours |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in inducing ferroptosis and a general workflow for investigating its effects.

Caption: Signaling pathway of 13-OD-induced ferroptosis.

Caption: Experimental workflow for studying 13-OD.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound-induced ferroptosis.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of 13-OD on NSCLC cells.

-

Materials:

-

A549 or NCI-H460 cells

-

DMEM/RPMI-1640 medium with 10% FBS

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed A549 or NCI-H460 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of 13-OD (e.g., 0, 3.125, 6.25, 12.5, 25, 50 µM) for 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

-

Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay quantifies the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

-

Materials:

-

A549 or NCI-H460 cells

-

This compound

-

C11-BODIPY 581/591 dye (stock solution in DMSO)

-

Flow cytometer

-

6-well plates

-

-

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of 13-OD for the specified time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in a buffer containing C11-BODIPY 581/591 (final concentration ~2 µM) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess dye.

-

Resuspend the cells in PBS and analyze them immediately using a flow cytometer.

-

The fluorescence emission of C11-BODIPY shifts from red to green upon oxidation. Measure the fluorescence intensity in both channels to determine the ratio of oxidized to non-oxidized dye, which reflects the level of lipid peroxidation.

-

Western Blot Analysis for Ferroptosis Markers

This protocol is used to determine the protein expression levels of key ferroptosis regulators, such as GPX4 and SLC7A11.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-GPX4, anti-SLC7A11, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize them to a loading control like β-actin.

-

Conclusion

This compound represents a novel therapeutic candidate for NSCLC by inducing ferroptosis through the targeting of TMBIM6. The disruption of calcium homeostasis and subsequent mitochondrial dysfunction are central to its mechanism of action. Further research, including detailed quantitative analysis and in vivo studies, will be crucial to fully elucidate its therapeutic potential and pave the way for its clinical application. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising anti-cancer compound.

References

- 1. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Apoptosis and Programmed Cell Death Pathways Induced by 13-Oxyingenol-13-dodecanoate and Related Ingenol Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the programmed cell death pathways initiated by 13-Oxyingenol-13-dodecanoate and its close analog, ingenol mebutate (PEP005). This document details two distinct pathways: a classical apoptosis cascade primarily mediated by Protein Kinase C delta (PKCδ) and a more recently elucidated pathway involving the induction of mitophagy and ferroptosis through the targeting of Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6). The information presented herein is intended to support further research and drug development efforts in oncology and related fields.

Introduction

Ingenol mebutate, a diterpene ester derived from the plant Euphorbia peplus, has been investigated for its potent cytotoxic effects. While initially recognized for inducing necrosis at high concentrations, research has revealed that at lower, pharmacologically relevant concentrations, it can initiate a more controlled, programmed cell death. This guide focuses on two such pathways. The first is a classical apoptosis pathway driven by the activation of PKCδ, leading to the generation of reactive oxygen species (ROS) and subsequent caspase activation. The second, and more specific to this compound, is a novel pathway that involves the protein TMBIM6, resulting in mitophagy and ferroptosis, two distinct forms of programmed cell death.

PKCδ-Mediated Apoptosis Pathway of Ingenol Esters

The pro-apoptotic effects of ingenol esters like ingenol mebutate are significantly mediated by the activation of the novel protein kinase C isoform, PKCδ. This pathway involves a cascade of events including the production of reactive oxygen species, downregulation of apoptosis inhibitors, and activation of caspases.

Signaling Pathway

The proposed signaling cascade for ingenol ester-induced apoptosis is as follows:

-

PKCδ Activation : Ingenol mebutate acts as a PKC agonist, with a particular effect on PKCδ. This leads to the processing of the 78 kDa proform of PKCδ into its active 41 kDa catalytic domain.[1]

-

Induction of Reactive Oxygen Species (ROS) : The activation of PKCδ is upstream of and leads to an increase in intracellular ROS levels.[1][2] The precise mechanism linking PKCδ activation to ROS generation is an area of ongoing investigation but is a critical step in the apoptotic process.

-

Downregulation of Apoptosis Inhibitors : Ingenol mebutate treatment has been shown to decrease the expression of key anti-apoptotic proteins, namely cellular FLICE-like inhibitory protein (c-FLIP) and X-linked inhibitor of apoptosis protein (XIAP).[1][2] This downregulation removes the brakes on the apoptotic machinery.

-

Caspase Activation : The reduction in c-FLIP and XIAP, coupled with the pro-apoptotic signaling from ROS, leads to the activation of initiator caspases, including caspase-8 and caspase-9. This, in turn, triggers the activation of the executioner caspase, caspase-3, which is a central mediator of apoptosis.

-

Apoptosis : Activated caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Quantitative Data

The following tables summarize the quantitative effects of ingenol mebutate (PEP005) on apoptosis and related signaling molecules in Cutaneous T-Cell Lymphoma (CTCL) cell lines.

Table 1: Effect of Ingenol Mebutate (PEP005) on Cell Viability and Apoptosis in CTCL Cell Lines (48h treatment)

| Cell Line | IC50 (nM) for Cell Viability | % Apoptosis at 50 nM |

| HuT-78 | ~20 | ~40% |

| HH | ~50 | ~35% |

| MyLa | >2000 | <10% |

| SeAx | >2000 | <10% |

Data adapted from studies on CTCL cell lines, where HuT-78 and HH are sensitive, and MyLa and SeAx are resistant to PEP005-induced apoptosis.

Table 2: Effect of Ingenol Mebutate (PEP005) on Apoptosis-Related Protein Expression (24h treatment with 50 nM PEP005)

| Cell Line | PKCδ Proform (78kDa) | Cleaved Caspase-8 | Cleaved Caspase-3 | c-FLIP | XIAP |

| HuT-78 | Strongly Reduced | Increased | Increased | Downregulated | Downregulated |

| HH | Strongly Reduced | Increased | Increased | Downregulated | Downregulated |

| MyLa | Strongly Reduced | Increased | No Change | Highly Expressed | Highly Expressed |

| SeAx | Strongly Reduced | Increased | No Change | Highly Expressed | Highly Expressed |

Qualitative changes as determined by Western blot analysis.

Experimental Protocols

This protocol is for the detection of PKCδ, caspases, c-FLIP, and XIAP.

-

Cell Lysis :

-

Treat cells with ingenol mebutate at the desired concentrations and time points.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a buffer containing 150 mM NaCl, 1 mM EDTA, 1% NP-40, 50 mM Tris (pH 8.0), supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification :

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer :

-

Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PKCδ, caspase-8, caspase-9, caspase-3, c-FLIP, or XIAP overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection :

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

This is a fluorometric assay to quantify the activity of caspase-3.

-

Cell Lysate Preparation :

-

Prepare cell lysates as described in the Western Blotting protocol.

-

-

Assay Procedure :

-

In a 96-well plate, add cell lysate to each well.

-

Prepare a reaction buffer containing a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.

-

Add the reaction buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement :

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.

-

The fluorescence intensity is proportional to the caspase-3 activity in the sample.

-

This protocol uses a fluorescent probe to detect intracellular ROS levels.

-

Cell Preparation :

-

Plate cells and treat with ingenol mebutate.

-

-

Staining :

-

Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), by incubating in the dark at 37°C.

-

-

Measurement :

-

After incubation, wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

-

TMBIM6-Mediated Mitophagy and Ferroptosis Pathway of this compound

Recent studies have identified a distinct programmed cell death pathway specifically for this compound and its derivatives, which involves the induction of mitophagy and ferroptosis through interaction with TMBIM6.

Signaling Pathway

The proposed mechanism for this pathway is as follows:

-

TMBIM6 Targeting : this compound binds to the transmembrane protein TMBIM6.

-

Mitochondrial Calcium Overload : The interaction with TMBIM6 disrupts its function, leading to an increase in mitochondrial calcium levels.

-

Mitochondrial Membrane Depolarization : The calcium overload causes depolarization of the mitochondrial membrane potential.

-

Mitophagy Induction : Damaged mitochondria are targeted for degradation through the process of mitophagy.

-

Ferroptosis Induction : The combination of mitochondrial dysfunction and altered iron metabolism culminates in ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.

Quantitative Data

Quantitative data for this novel pathway is still emerging. The following table presents the cytotoxic activity of 13-Oxyingenol-dodecanoate (13-OD) and its derivatives in non-small cell lung cancer (NSCLC) cell lines.

Table 3: Cytotoxic Activity (IC50) of 13-Oxyingenol-dodecanoate (13-OD) and its Derivatives in NSCLC Cell Lines

| Compound | A549 (μM) | H1975 (μM) | PC-9 (μM) |

| 13-OD | 0.87 ± 0.05 | 1.12 ± 0.09 | 0.98 ± 0.06 |

| Derivative B6 | 0.54 ± 0.03 | 0.68 ± 0.04 | 0.61 ± 0.05 |

| Derivative A2 | 0.71 ± 0.06 | 0.85 ± 0.07 | 0.77 ± 0.06 |

| Oxaliplatin | 8.23 ± 0.51 | 9.15 ± 0.63 | 7.98 ± 0.49 |

Data from a study demonstrating the anti-tumor potential of 13-OD and its derivatives.

Experimental Protocols

This protocol is for silencing the expression of TMBIM6 to validate its role in the observed cellular effects.

-

siRNA Transfection :

-

Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.

-

Prepare a mixture of TMBIM6-specific siRNA or a non-targeting control siRNA with a suitable transfection reagent in serum-free medium.

-

Incubate the mixture to allow the formation of siRNA-transfection reagent complexes.

-

Add the complexes to the cells and incubate for the appropriate time to allow for gene silencing.

-

-

Validation of Knockdown :

-

After incubation (e.g., 48-72 hours), harvest the cells.

-

Assess the knockdown efficiency of TMBIM6 at the mRNA level using qRT-PCR or at the protein level using Western blotting.

-

-

Functional Assay :

-

Treat the TMBIM6-silenced cells and control cells with this compound.

-

Perform cell viability assays, or specific assays for mitophagy and ferroptosis, to determine if the silencing of TMBIM6 alters the cellular response to the compound.

-

-

Mitophagy : Can be assessed by immunofluorescence microscopy to observe the colocalization of mitochondria (e.g., stained with MitoTracker) and autophagosomes (e.g., stained for LC3), or by flow cytometry using mitochondrial-targeted pH-sensitive fluorescent proteins (e.g., mt-Keima).

-

Ferroptosis : Can be quantified by measuring lipid peroxidation using fluorescent probes like C11-BODIPY(581/591) via flow cytometry, or by measuring the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4).

Conclusion

This compound and related ingenol esters are potent inducers of programmed cell death through at least two distinct molecular pathways. The classical apoptosis pathway, mediated by PKCδ activation, is a key mechanism for compounds like ingenol mebutate. The more recently discovered pathway, specific to this compound, involving the targeting of TMBIM6 to induce mitophagy and ferroptosis, opens new avenues for therapeutic intervention. This guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols, to aid in the ongoing research and development of these promising anti-cancer agents. Further investigation is warranted to fully elucidate the intricate molecular interactions and to translate these findings into clinical applications.

References

- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

Dodecanoic Acid Ingenol Ester: A Technical Overview of its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanoic acid ingenol ester, an ester of the diterpene ingenol, belongs to a class of compounds known for their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC). While much of the research in this family has focused on ingenol mebutate (ingenol-3-angelate), a clinically approved treatment for actinic keratosis, understanding the structure-activity relationships within the ingenol ester class is crucial for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known biological functions of ingenol esters, with a specific focus on the implications for the dodecanoic acid derivative. Due to a lack of extensive research specifically on dodecanoic acid ingenol ester, this document leverages data from closely related ingenol esters, particularly ingenol mebutate, to infer its potential biological activities and mechanisms of action.

Core Biological Function: Protein Kinase C Activation

The primary molecular target of ingenol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Ingenol esters are analogues of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms.[3][4] By binding to the C1 domain of PKC, ingenol esters induce a conformational change that recruits the enzyme to the cell membrane, leading to its activation.[3]

The ester moiety at the C3 position of the ingenol backbone is a critical determinant of the compound's biological activity. Structure-activity relationship studies have shown that the length and nature of this ester chain significantly influence the potency and type of biological response. While shorter-chain esters are weak promoters of cellular activity, medium- to long-chain esters, such as octanoate and dodecanoate, have been shown to be potent tumor promoters in some experimental models. This is in contrast to the dual mechanism of cytotoxicity and immune activation observed with ingenol mebutate, which leads to its anti-tumor effects.

Signaling Pathways

The activation of PKC by dodecanoic acid ingenol ester is expected to trigger a cascade of downstream signaling events. Based on studies with other ingenol esters, the following pathways are likely to be modulated:

-

PKC/MEK/ERK Pathway: Activation of PKC can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the MEK/ERK pathway. This pathway is central to the regulation of cell proliferation, survival, and differentiation.

-

NF-κB Signaling: PKC activation is a known upstream event for the activation of the transcription factor NF-κB. This can lead to the expression of a wide range of pro-inflammatory cytokines and chemokines, contributing to an inflammatory response.

-

Apoptosis Induction: Certain PKC isoforms, such as PKCδ, have been implicated in pro-apoptotic signaling. Activation of these isoforms by ingenol esters can lead to the initiation of the apoptotic cascade, contributing to cytotoxic effects in cancer cells.

The following diagram illustrates the central role of PKC activation in the signaling pathways modulated by ingenol esters.

Caption: Dodecanoic acid ingenol ester activates PKC, leading to downstream signaling cascades.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Ingenol Mebutate (I3A)

| Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Reference |

| A2058 (Melanoma) | MTT Assay | Cell Viability | 38 | |

| HT144 (Melanoma) | MTT Assay | Cell Viability | 46 |

Table 2: Protein Kinase C (PKC) Binding Affinity of Ingenol Mebutate (I3A)

| PKC Isoform | Assay Type | Endpoint | Ki Value (nM) | Reference |

| PKC-α | Radioligand Binding | Inhibition | 0.3 | |

| PKC-β | Radioligand Binding | Inhibition | 0.105 | |

| PKC-γ | Radioligand Binding | Inhibition | 0.162 | |

| PKC-δ | Radioligand Binding | Inhibition | 0.376 | |

| PKC-ε | Radioligand Binding | Inhibition | 0.171 |

Experimental Protocols

Detailed experimental protocols specifically for dodecanoic acid ingenol ester are not published. However, the following are generalized protocols for key assays used to characterize the biological activity of ingenol esters, based on standard methodologies in the field.

Protein Kinase C (PKC) Binding Assay (Radioligand Displacement)

This assay measures the ability of a test compound to displace a radiolabeled phorbol ester (e.g., [³H]PDBu) from the C1 domain of PKC.

Workflow Diagram:

Caption: A generalized workflow for determining PKC binding affinity.

Methodology:

-

Reagent Preparation:

-

Purified recombinant human PKC isoforms are used.

-

[³H]Phorbol 12,13-dibutyrate ([³H]PDBu) is used as the radioligand.

-

Dodecanoic acid ingenol ester is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

-

The assay buffer typically contains Tris-HCl, KCl, CaCl₂, and a source of phospholipids (e.g., phosphatidylserine).

-

-

Incubation:

-

In a microplate, the PKC enzyme, [³H]PDBu, and varying concentrations of the test compound are incubated together in the assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled phorbol ester.

-

The incubation is typically carried out at room temperature for a defined period (e.g., 60-90 minutes).

-

-

Separation:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the PKC-ligand complex.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Workflow Diagram:

Caption: A generalized workflow for assessing in vitro cytotoxicity.

Methodology:

-

Cell Seeding:

-

Target cells (e.g., cancer cell lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Treatment:

-

The cell culture medium is replaced with fresh medium containing serial dilutions of dodecanoic acid ingenol ester.

-

Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compound.

-

-

Incubation:

-

The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition:

-